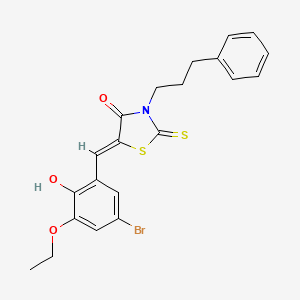![molecular formula C26H26N2O2 B4744672 2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B4744672.png)
2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine
Übersicht
Beschreibung
2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the areas of pharmacology, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of 2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. In material science, this compound acts as a fluorescent probe by binding to specific analytes and emitting a characteristic fluorescence signal.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been shown to possess DNA-binding properties, making it a potential candidate for the development of DNA sensors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine in lab experiments is its high stability and purity. This compound is also relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is the development of this compound as a fluorescent probe for the detection of various analytes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields of scientific research. This compound possesses antioxidant and anti-inflammatory properties, DNA-binding properties, and has potential applications as a fluorescent probe. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine has shown potential applications in various fields of scientific research. In pharmacology, this compound has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. In material science, this compound has shown potential applications as a fluorescent probe for the detection of various analytes. In biochemistry, this compound has been shown to possess DNA-binding properties, making it a potential candidate for the development of DNA sensors.
Eigenschaften
IUPAC Name |
2,9-ditert-butyl-[1,4]benzoxazino[2,3-b]phenoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-25(2,3)15-7-9-21-17(11-15)27-19-13-24-20(14-23(19)29-21)28-18-12-16(26(4,5)6)8-10-22(18)30-24/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGWNXOWGMEYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC3=CC4=NC5=C(C=CC(=C5)C(C)(C)C)OC4=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-phenoxybutanamide](/img/structure/B4744620.png)
![1-(3-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4744627.png)

![1-[3-(2-tert-butylphenoxy)propyl]piperidine](/img/structure/B4744635.png)
![N-(3-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4744642.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4744644.png)
![1-methyl-5-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4744660.png)

![3-[(5-nitro-2-furyl)methylene]-5-(2-thienyl)-2(3H)-furanone](/img/structure/B4744669.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4744678.png)
![N-(3-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B4744681.png)

